molecular formula C16H18N4O2 B2756722 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034293-75-7

3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2756722
CAS No.: 2034293-75-7
M. Wt: 298.346
InChI Key: GSGCLFZNRXHATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one is a recognized, potent, and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3). Its primary research value lies in its application as a chemical probe to investigate the mechanism of necroptosis, a form of programmed cell death with significant implications in a wide range of pathological conditions. By specifically targeting RIPK3, a central kinase in the necrosome complex, this compound effectively blocks the phosphorylation of its downstream effector, Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), thereby halting the execution of necroptotic cell death. Researchers utilize this inhibitor to dissect the role of necroptosis in disease models, including ischemic injury (Nature) , inflammatory disorders, and neurodegenerative diseases, providing critical insights for therapeutic development. Its high selectivity over the related kinase RIPK1 makes it an essential tool for delineating the distinct functions of these two key regulators of cell survival and death, enabling a more precise understanding of cell death signaling pathways in both physiological and pathological contexts. (Cell Press)

Properties

IUPAC Name

3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-18-6-2-3-13(15(18)21)16(22)19-7-8-20-12(10-19)9-14(17-20)11-4-5-11/h2-3,6,9,11H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGCLFZNRXHATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants. The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of HBV replication. On a cellular level, this results in a decrease in the viral load within infected cells. The broader effects of this action on the health and function of the infected cells and the organism as a whole are the subject of ongoing research.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not well understood at this time Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The compound belongs to the pyrazolo-pyrazine family, distinct from pyrazolo-pyrimidines or imidazo-pyridines in analogous structures:

Compound Class Core Structure Key Features Example Compounds
Pyrazolo[1,5-a]pyrazine Bicyclic pyrazine-pyrazole Partial saturation (tetrahydro) enhances flexibility Target compound
Pyrazolo[1,5-a]pyrimidine Pyrazole-pyrimidine fusion Fully aromatic, planar structure with substituents at positions 2 and 5 MK7, MK8, 4n, 4f, 4q
Imidazo[1,2-a]pyridine Imidazole-pyridine fusion Electron-rich aromatic system with nitrile/nitro substituents Compounds 1l, 2d

Substituent Effects

Substituents critically influence physicochemical and biological properties:

Compound Substituents Functional Impact
Target compound 2-Cyclopropyl, 5-carbonyl, 1-methylpyridin-2-one Cyclopropyl enhances stability; lactam oxygen aids H-bonding
MK7 (Pyrazolo[1,5-a]pyrimidin-7-one) 2-(3-Chlorophenyl), 5-phenyl Chlorophenyl increases lipophilicity; phenyl contributes to π-π stacking
4n (Dihydropyrazolo-pyrimidinone) 4-Trifluoromethylphenyl, 4-hydroxyphenyldiazenyl CF₃ group improves metabolic resistance; diazenyl may confer redox activity
1l (Imidazo-pyridine) 4-Nitrophenyl, phenethyl, cyano Nitro group enhances electron deficiency; cyano improves solubility

Physicochemical Properties

Elemental analysis and spectral data from analogues highlight trends:

Compound Molecular Formula Calculated/Found %C %H %N Key Functional Groups (IR/NMR)
Target C₁₇H₁₉N₅O₂ Not provided Carbonyl (1700 cm⁻¹), pyridinone (δ 165 ppm)
4n C₁₉H₁₅F₃N₆O₂ 54.81/54.61 3.36/3.58 20.18/19.96 Trifluoromethyl (1250 cm⁻¹), diazenyl (3400 cm⁻¹)
MK7 C₁₇H₁₂ClN₃O Chlorophenyl (δ 7.5–7.8 ppm), pyrimidinone (δ 160 ppm)
2d C₂₇H₂₄N₄O₆ Nitrophenyl (δ 8.2 ppm), ester carbonyl (1720 cm⁻¹)

Research Implications

  • Structural uniqueness : The cyclopropyl group and tetrahydropyrazine core differentiate the target compound from aryl-heavy analogues, suggesting distinct target binding profiles.
  • Synthetic adaptability: Multicomponent reactions (as in –3) could be adapted for derivatization at the carbonyl or pyridinone positions.

This comparative analysis underscores the importance of heterocyclic core variation and substituent engineering in drug discovery. Further studies should explore the target compound’s solubility, stability, and target engagement relative to its analogues.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol or DMF), and reaction time. Key steps may include cyclocondensation of precursors, carbonyl activation, and regioselective functionalization. For example, highlights the use of thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor intermediates and confirm structural integrity . Purification via column chromatography or recrystallization is often necessary to achieve >95% purity .

Q. How is the structural identity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyridinone carbonyl at ~170 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C17H19N3O: 298.1551) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Pyrazolo[1,5-a]pyrazine derivatives are often hygroscopic and light-sensitive. Storage under inert gas (argon) at –20°C in amber vials is advised to prevent hydrolysis or oxidation of the cyclopropane or carbonyl moieties .

Advanced Research Questions

Q. How can conflicting solubility data in different solvent systems be resolved?

Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) may arise from the compound’s amphiphilic nature due to its cyclopropyl and pyridinone groups. Methodologically, conduct a Hansen solubility parameter analysis to identify optimal solvents. suggests using co-solvents like ethanol-water mixtures (70:30 v/v) to enhance solubility while maintaining stability .

Q. What strategies mitigate low yields in the final cyclization step?

Low yields during cyclization (e.g., forming the tetrahydropyrazolo-pyrazine core) often stem from steric hindrance or competing side reactions. recommends using microwave-assisted synthesis (120°C, 30 min) to improve reaction kinetics and selectivity. Catalytic additives like DMAP (4-dimethylaminopyridine) can enhance acyl transfer efficiency .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Structure-activity relationship (SAR) studies reveal that:

  • The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation .
  • The pyridin-2(1H)-one moiety influences target binding affinity (e.g., kinase inhibition). Replace the methyl group at N1 with bulkier substituents (e.g., ethyl) to assess steric effects on potency .

Q. What experimental designs are optimal for assessing environmental fate and toxicity?

outlines a tiered approach:

  • Phase 1 : Determine physicochemical properties (logP, pKa) and abiotic degradation (hydrolysis, photolysis).
  • Phase 2 : Use in vitro assays (e.g., Ames test for mutagenicity) and Daphnia magna models for ecotoxicity.
  • Phase 3 : Conduct long-term ecosystem impact studies under simulated environmental conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Variability in IC50 values (e.g., kinase inhibition assays) may arise from differences in assay conditions (ATP concentration, buffer pH). Standardize protocols per :

  • Use a fixed ATP concentration (10 µM).
  • Include positive controls (e.g., staurosporine) to normalize inter-lab variability .

Q. Why do computational docking results conflict with experimental binding data?

Molecular docking models may fail to account for solvent effects or protein flexibility. Refine models using molecular dynamics simulations (e.g., 100 ns trajectories) to capture conformational changes in the target protein’s active site .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

StepReaction TypeOptimal ConditionsYield (%)Purity (%)Reference
1Cyclocondensation80°C, DMF, 12 hr6590
2Carbonyl ActivationEDCl/HOBt, RT, 24 hr7592
3Final CyclizationMicrowave, 120°C, 30 min8595

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionReference
Overlapping NMR peaksUse 2D-COSY or HSQC for signal assignment
Low MS sensitivityDerivatize with TFA to enhance ionization
Hydrolysis in aqueous buffersUse lyophilized forms for in vivo studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.